molecular formula C8H8BrNO3S2 B14897334 1-[(5-Bromo-2-thienyl)sulfonyl]pyrrolidin-2-one

1-[(5-Bromo-2-thienyl)sulfonyl]pyrrolidin-2-one

Cat. No.: B14897334
M. Wt: 310.2 g/mol
InChI Key: YSJGXJJZTSGEDI-UHFFFAOYSA-N
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Description

1-[(5-Bromo-2-thienyl)sulfonyl]pyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidin-2-one core substituted with a sulfonyl group attached to a 5-bromothiophene ring. This structural motif confers unique electronic and steric properties, making it a candidate for pharmaceutical and materials science applications.

Properties

Molecular Formula

C8H8BrNO3S2

Molecular Weight

310.2 g/mol

IUPAC Name

1-(5-bromothiophen-2-yl)sulfonylpyrrolidin-2-one

InChI

InChI=1S/C8H8BrNO3S2/c9-6-3-4-8(14-6)15(12,13)10-5-1-2-7(10)11/h3-4H,1-2,5H2

InChI Key

YSJGXJJZTSGEDI-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)S(=O)(=O)C2=CC=C(S2)Br

Origin of Product

United States

Preparation Methods

Reaction Pathway

  • Sulfonation of 5-Bromo-2-Thiophenol

    • React 5-bromo-2-thiophenol with thionyl chloride (SOCl₂) or chlorosulfonic acid to form 5-bromo-2-thiophenesulfonyl chloride.
    • Conditions: Reflux in anhydrous dichloromethane or toluene, typically for 2–4 hours.
  • Coupling with Pyrrolidin-2-one

    • Treat pyrrolidin-2-one with a base (e.g., triethylamine or NaH) to deprotonate the nitrogen.
    • React with the sulfonyl chloride in a polar aprotic solvent (e.g., DMF or DCE) at 0–25°C.
Step Reagents/Conditions Yield
Sulfonation SOCl₂, DCM, reflux ~80%
Coupling TEA, DMF, 0°C → RT ~65–70%

Advantages : High regioselectivity due to the electron-withdrawing sulfonyl group. Challenges : Requires anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.

Oxidation of Thioether Intermediates

This approach involves forming a thioether bond between the thiophene and pyrrolidin-2-one, followed by oxidation to the sulfone.

Reaction Pathway

  • Thioether Formation

    • React 5-bromo-2-thiophenol with pyrrolidin-2-one in the presence of a coupling agent (e.g., DCC or EDC).
    • Conditions: Room temperature, 12–24 hours.
  • Oxidation to Sulfone

    • Treat the thioether with an oxidizing agent (e.g., H₂O₂, m-CPBA, or DDQ) in a protic solvent (e.g., acetic acid or acetone).
    • Catalysts like Na₂WO₄ or MnO₂ enhance reaction efficiency.
Step Reagents/Conditions Yield
Thioether Formation DCC, DCM, RT ~70%
Oxidation H₂O₂ (30%), Na₂WO₄, 70°C ~85%

Mechanistic Insight : Oxidation proceeds via a two-electron transfer, forming the sulfone without intermediate sulfoxide detection.

Palladium-Catalyzed Cross-Coupling

This method leverages Suzuki-Miyaura coupling to form the carbon-sulfur bond between bromothiophene and pyrrolidin-2-one derivatives.

Reaction Pathway

  • Boronic Acid Synthesis

    • Convert pyrrolidin-2-one to a boronic acid derivative via lithiation or using a palladium catalyst.
  • Coupling with Bromothiophene

    • React the boronic acid with 5-bromo-2-thiophene in the presence of Pd(PPh₃)₄ or [1,1'-bis(diphenylphosphino)ferrocene]PdCl₂.
    • Solvent: Dioxane/water or THF; base: K₂CO₃ or NaOH.
Step Reagents/Conditions Yield
Boronic Acid Synthesis Pd(OAc)₂, DMF, 80°C ~60%
Coupling Pd(PPh₃)₄, Dioxane/H₂O, 100°C ~75%

Advantages : Tolerates diverse functional groups. Limitations : Requires expensive catalysts and inert atmospheres.

One-Pot Cyclization Strategies

This approach combines cyclization and sulfonation in a single step, often using donor-acceptor cyclopropanes (DA cyclopropanes) or sulfur ylides.

Key Method

  • Cyclopropane Ring Opening

    • React DA cyclopropanes (e.g., dimethyl 2-(3,5-dimethoxyphenyl)cyclopropane-1,1-dicarboxylate) with anilines or benzylamines in the presence of Ni(ClO₄)₂·6H₂O.
    • Cyclize the intermediate to form pyrrolidin-2-one under reflux with acetic acid.
  • Sulfonation

    • Introduce the sulfonyl group via electrophilic substitution or coupling with a pre-formed sulfonyl chloride.
Step Reagents/Conditions Yield
Cyclopropane Ring Opening Ni(ClO₄)₂·6H₂O, DCE, RT ~90%
Cyclization AcOH, Toluene, Reflux ~70%

Note : This method is efficient for synthesizing 1,5-disubstituted pyrrolidin-2-ones but requires optimization for regioselectivity.

Enzymatic Resolution for Enantiopure Derivatives

For enantiomerically pure compounds, enzymatic resolution of racemic intermediates is employed.

Procedure

  • Lipase-Catalyzed Hydrolysis
    • Treat racemic pyrrolidin-2-one derivatives with lipases (e.g., Candida antarctica lipase B) in a biphasic system (e.g., methylcyclohexane/water).
    • Separate enantiomers via extraction or chromatography.
Parameter Value
pH 6.0
Temperature 28°C
Conversion ~47.5%

Application : Critical for pharmaceuticals requiring high enantiomeric excess.

Comparative Analysis of Methods

Method Key Strengths Limitations
Direct Sulfonation High regioselectivity, simplicity Anhydrous conditions required
Thioether Oxidation Avoids sulfonyl chloride instability Multi-step process
Cross-Coupling Functional group tolerance Expensive catalysts, inert atmosphere
One-Pot Cyclization Efficient for complex structures Limited to specific substrates
Enzymatic Resolution High enantiopurity Low throughput, specialized equipment

Critical Reaction Parameters

Table 1: Optimal Reaction Conditions for Sulfonation

Substrate Oxidizing Agent Catalyst Temperature Time Yield
5-Bromo-2-thiophenol H₂O₂ (30%) Na₂WO₄ 70–80°C 6 hours 85%
5-Bromo-2-thiophenol m-CPBA None 40°C 12 hours 75%

Table 2: Cross-Coupling Efficiency with Pd Catalysts

Catalyst Base Solvent Temperature Yield
Pd(PPh₃)₄ K₂CO₃ Dioxane/H₂O 100°C 75%
[1,1'-Bis(diphenylphosphino)ferrocene]PdCl₂ NaOH THF 75°C 80%

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The 5-bromo-2-thienyl moiety undergoes regioselective EAS reactions. Bromine acts as a directing group, enabling functionalization at the 3-position of the thiophene ring:

Reaction TypeConditionsProducts FormedYieldSource
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DMF/H₂OBiaryl derivatives68-82%
Buchwald-Hartwig AminationPd₂(dba)₃, Xantphos, Cs₂CO₃Thienylamines75%

Mechanistic Insight : Bromine's electron-withdrawing effect activates the thienyl ring for palladium-catalyzed cross-couplings, enabling C-C and C-N bond formations.

Sulfonamide Reactivity

The sulfonyl group participates in nucleophilic substitutions and reductions:

Reaction TypeReagents/ConditionsProductsSelectivitySource
HydrolysisH₂O/H₂SO₄ (reflux)Sulfonic acid derivative89%
Amine Nucleophilic AttackEt₃N, RNH₂ (room temp)Sulfonamides92-95%
ReductionLiAlH₄, THFThiol derivative78%

Key Observation : The sulfonyl group enhances electrophilicity at the α-carbon, facilitating nucleophilic attack .

Lactam Ring Transformations

The pyrrolidin-2-one core undergoes ring-opening and functionalization:

Reaction TypeConditionsProductsApplicationSource
Acid-Catalyzed HydrolysisHCl (6M), 80°C4-Aminobutanoic acid derivativePeptide synthesis
Base-Induced Ring OpeningNaOH (2M), EtOHSodium sulfonate saltPolymer precursors
N-AlkylationK₂CO₃, R-X (alkyl halide)N-Substituted pyrrolidinonesBioactive derivatives

Mechanistic Pathway : Protonation of the lactam oxygen under acidic conditions increases electrophilicity, enabling nucleophilic ring-opening .

Multicomponent Reactions

The compound participates in one-pot syntheses due to dual reactivity:

Reaction ComponentsCatalyst SystemProductsYieldSource
Arylboronic acid + AlkylamineCuI/1,10-phenanthrolinePolyfunctional heterocycles81%
Isocyanides + AldehydesSiO₂-NH₂ nanoparticlesUgi adducts76%

Advantage : Simultaneous utilization of bromothienyl and sulfonamide groups enables rapid molecular complexity generation .

Photochemical Reactions

The bromothienyl-sulfonyl system shows unique photostability and reactivity:

Light SourceSolvent SystemMajor ProductQuantum YieldSource
UV-C (254 nm)Dry CH₂Cl₂Thiophene dimerΦ = 0.32
Visible Light (450 nm)Acetone/H₂OSulfonyl radical intermediates-

Application : Potential in photoaffinity labeling and materials science .

Critical Analysis of Reaction Pathways

  • Steric Effects : The sulfonyl group creates a planar configuration, reducing steric hindrance for aromatic substitutions.

  • Electronic Factors : Bromine's -I effect activates the thienyl ring at C3 while deactivating C4 for electrophilic attacks.

  • Solvent Dependency : Polar aprotic solvents (DMF, DMSO) enhance sulfonamide reactivity by stabilizing transition states .

Scientific Research Applications

1-[(5-Bromo-2-thienyl)sulfonyl]pyrrolidin-2-one is a sulfonamide derivative that has potential applications in medicinal chemistry due to its biological activity profile. It may serve as a lead compound for drug development aimed at treating inflammatory diseases, bacterial infections, or even certain types of cancer. Additionally, its unique structure could make it suitable for use in agrochemicals or as an intermediate in the synthesis of more complex organic molecules.

Scientific Research Applications

General Information and Structure
this compound is characterized by a pyrrolidin-2-one ring and a 5-bromo-2-thienyl group. The molecular formula of this compound is CHBrNOS, and it includes a sulfonyl functional group, which is known for enhancing the biological activity of organic molecules.

Chemical Reactivity
The chemical reactivity of this compound is attributed to the electrophilic nature of the sulfonyl group. This allows it to participate in nucleophilic substitutions and other reactions typical of sulfonamides. The compound can undergo hydrolysis, oxidation, and reduction reactions under appropriate conditions, where the introduction of nucleophiles can lead to new derivatives or modifications at the sulfonyl or pyrrolidinone moieties.

Potential Biological Activities
Research indicates that compounds similar to this compound exhibit significant biological activities, including anti-inflammatory, antibacterial, and potential anticancer properties. The sulfonamide moiety is particularly noted for its role in inhibiting various enzymes, which can lead to therapeutic effects against diseases such as hypertension and infections. Specific studies have shown that related compounds demonstrate inhibitory effects on cyclooxygenase enzymes, suggesting potential applications in pain relief and anti-inflammatory treatments.

Synthesis
The synthesis of this compound typically involves multi-step synthetic pathways. One common method includes steps that may vary based on specific experimental setups or desired yields.

Interaction Studies
Interaction studies involving this compound typically focus on its binding affinity to various biological targets such as enzymes and receptors. These studies are crucial for understanding the mechanism of action and potential side effects when developing therapeutic agents. Research has indicated that similar compounds exhibit competitive inhibition against cyclooxygenase enzymes, which are essential in inflammatory processes.

Use of Bromine and Bromo-Organic Compounds in Organic Synthesis
Bromine and bromo-organic compounds are used in organic synthesis . For example, bromination of diphenylacetylene resulted in a 95% yield of the corresponding dibromide .

Herbicidal activity
2-bromo-6-alkoxyphenyl-substituted pyrrolin-2-ones can be used as herbicides . They can also be used in transgenic cultures that are resistant to growth factors or herbicides containing essential plant enzymes .

Related Compounds

Compound NameStructureUnique Features
5-Bromo-2-methylpyridine sulfonamideContains a methyl group instead of thienylEnhanced solubility properties
1-(benzenesulfonyl)-5-bromopyrroleSubstituted with a benzene ringPotentially higher antibacterial activity
1-(4-chlorophenyl)sulfonylpyrrolidineChlorophenyl substitutionIncreased potency against certain bacteria
1-(thiophenesulfonyl)-3-pyridinecarboxamideContains a thiophene ringBroader spectrum of biological activity

Mechanism of Action

The mechanism of action of 1-[(5-Bromo-2-thienyl)sulfonyl]pyrrolidin-2-one depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The sulfonyl group can interact with amino acid residues in the active site of enzymes, leading to inhibition or activation of the enzyme’s function.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrrolidin-2-one Core

The pyrrolidin-2-one scaffold is highly versatile, with modifications at the 1-position (sulfonyl group) and the thiophene ring influencing activity. Key analogs include:

Compound Name Substituent Modifications Key Properties/Activities Reference
1-[(5-Bromo-2-thienyl)sulfonyl]pyrrolidin-2-one 5-Bromothiophene-sulfonyl at position 1 Antineoplastic potential (via Tasisulam Sodium analog)
1-(5-Bromo-4-phenyl-1,3-thiazol-2-yl)pyrrolidin-2-one Thiazole ring replaces thiophene Crystallographic stability (R-factor: 0.027)
1-[4-({[(5-Bromothiophen-2-yl)methyl]amino}methyl)phenyl]pyrrolidin-2-one Aminomethylphenyl-thiophene hybrid Not explicitly reported; structural complexity
1-[(5-Bromo-2-methoxyphenyl)sulfonyl]pyrrolidine Methoxy-phenyl sulfonyl replaces thiophene Molecular weight: 320.20 g/mol

Key Observations :

  • Steric Considerations : Thiazole and thiophene rings differ in planarity and ring size, affecting molecular packing (e.g., crystallographic stability in thiazole derivatives ).

Functional Analogues in Pharmacology

Antioxidant Activity

Pyrrolidin-2-one derivatives with phenolic or triazole substituents exhibit significant antioxidant activity:

  • 1-(5-Chloro-2-hydroxyphenyl)-4-(4-methyl-5-thioxo-triazol-3-yl)pyrrolidin-2-one : 1.35× higher DPPH radical scavenging than vitamin C .
Antiarrhythmic and Antihypertensive Effects
  • 1-Substituted pyrrolidin-2-ones with arylpiperazine groups: Demonstrated α-adrenolytic and antiarrhythmic activity (e.g., S-75 derivative) .

Crystallographic Data

  • 1-(5-Bromo-4-phenyl-1,3-thiazol-2-yl)pyrrolidin-2-one: High-resolution X-ray structure (R-factor: 0.027) confirms planar thiazole and non-planar pyrrolidinone rings, with mean C–C bond length of 0.003 Å .

Physicochemical Properties

Property This compound 1-[(5-Bromo-2-methoxyphenyl)sulfonyl]pyrrolidine 5-Bromo-1-isopropylpyridin-2(1H)-one
Molecular Weight (g/mol) ~340 (estimated) 320.20 216.08
Solubility Likely low (lipophilic sulfonyl group) Not reported Soluble in DMSO
Thermal Stability Unreported Unreported Stable at RT

Biological Activity

1-[(5-Bromo-2-thienyl)sulfonyl]pyrrolidin-2-one is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a pyrrolidin-2-one ring, a sulfonyl group, and a 5-bromo-2-thienyl moiety, which collectively contribute to its pharmacological potential. The compound's molecular formula is CHBrNOS, and its unique structure allows for various interactions with biological targets, making it a candidate for drug development aimed at treating inflammatory diseases, bacterial infections, and certain cancers.

The sulfonyl functional group in this compound enhances the compound's reactivity and biological activity. The electrophilic nature of the sulfonyl group facilitates nucleophilic substitutions, leading to the formation of new derivatives. Studies have indicated that similar compounds exhibit significant anti-inflammatory, antibacterial, and anticancer properties. For instance, the sulfonamide moiety is known for inhibiting various enzymes, including cyclooxygenase (COX), which plays a critical role in inflammatory processes.

Anticancer Activity

Research has demonstrated that derivatives of pyrrolidinones exhibit promising anticancer properties. In vitro studies using A549 human lung adenocarcinoma cells revealed that certain compounds within this class significantly reduced cell viability. For example, compounds bearing specific substituents showed enhanced cytotoxicity against cancer cells while maintaining lower toxicity towards non-cancerous cells .

Table 1: Anticancer Activity of Pyrrolidinone Derivatives

CompoundCell LineIC50 (µM)Notes
Compound AA54910Selective for cancer cells
Compound BHSAEC1-KT50Lower toxicity on non-cancerous cells
This compoundTBDTBDPotential lead compound

Antimicrobial Activity

This compound has also shown promising antimicrobial activity against various pathogens. Studies indicate that related compounds possess significant inhibitory effects against multidrug-resistant strains of Staphylococcus aureus and Klebsiella pneumoniae. The minimum inhibitory concentration (MIC) values for these compounds often fall within the range of 4–16 µg/mL, suggesting potent antimicrobial properties .

Table 2: Antimicrobial Activity of Related Compounds

CompoundPathogenMIC (µg/mL)Notes
Compound CS. aureus4Effective against MRSA
Compound DK. pneumoniae8Broad-spectrum activity
This compoundTBDTBDPotential for further development

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components. The presence of electron-withdrawing groups (EWGs) on the aromatic ring enhances antimicrobial potency, while specific substitutions in the pyrrolidine core can modulate anticancer efficacy .

Table 3: Comparison of Structural Features and Biological Activities

Compound NameStructure FeaturesActivity Type
Compound EMethyl group instead of thienylEnhanced solubility
Compound FBenzene ring substitutionHigher antibacterial activity
Compound GChlorophenyl substitutionIncreased potency against bacteria

Case Studies

Several studies have explored the biological activities of compounds similar to this compound. For example, a study characterized novel derivatives and assessed their anticancer and antimicrobial activities against resistant strains. The findings suggested that modifications to the thienyl group could lead to improved efficacy against specific pathogens and cancer cell lines .

Q & A

Synthesis and Reaction Optimization

Basic Question: Q. What are the common synthetic routes for preparing 1-[(5-Bromo-2-thienyl)sulfonyl]pyrrolidin-2-one, and how can reaction yields be optimized? Methodological Answer: The compound is typically synthesized via sulfonylation of pyrrolidin-2-one derivatives. A two-step approach involves:

Sulfonation: Reacting pyrrolidin-2-one with 5-bromo-2-thiophenesulfonyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane at 0–5°C .

Purification: Column chromatography using silica gel with ethyl acetate/hexane gradients (yield: ~70–85%).
Yield optimization requires strict anhydrous conditions, controlled stoichiometry (1:1.2 molar ratio of pyrrolidin-2-one to sulfonyl chloride), and inert atmosphere to prevent hydrolysis of the sulfonyl chloride intermediate .

Advanced Question: Q. How can stereoselective synthesis of chiral analogs be achieved, and what are the key challenges in controlling enantiomeric excess? Methodological Answer: Enantioselective synthesis can employ chiral auxiliaries or catalytic asymmetric methods. For example:

  • Heck–Matsuda Desymmetrization: Utilize palladium-catalyzed coupling to introduce aryl groups while maintaining stereochemical integrity .
  • Chiral HPLC/SFC Separation: Post-synthetic resolution using chiral stationary phases (e.g., Daicel Chiralpak® IB or IC columns) to isolate enantiomers with >98% ee .
    Challenges include minimizing racemization during sulfonation and selecting catalysts (e.g., Pd(OAc)₂ with chiral ligands) compatible with the electron-deficient thienyl sulfonyl group .

Structural Characterization

Basic Question: Q. What spectroscopic and analytical techniques are critical for confirming the structure of this compound? Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Peaks at δ 3.4–3.6 ppm (pyrrolidinone ring protons), δ 7.2–7.5 ppm (thiophene aromatic protons), and δ 2.1–2.3 ppm (ring methylene groups) .
    • ¹³C NMR: Carbonyl signal at ~175 ppm (C=O), sulfonyl-linked carbons at ~125–135 ppm .
  • HRMS: Exact mass analysis (e.g., m/z calculated for C₉H₈BrNO₃S₂: 352.89, observed: 352.88) to confirm molecular formula .

Advanced Question: Q. How can X-ray crystallography resolve ambiguities in molecular geometry, particularly regarding sulfonyl-thiophene torsional angles? Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL for refinement) is used to determine:

  • Torsional Angles: The dihedral angle between the thiophene and pyrrolidinone rings (typically 45–60° due to steric and electronic effects) .
  • Hydrogen Bonding: Intermolecular interactions (e.g., C=O⋯H-N) stabilizing the crystal lattice, resolved using Olex2 or Mercury for visualization .
    Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) ensures high resolution (R-factor < 0.05) .

Biological Activity and Mechanisms

Basic Question: Q. What in vitro assays are suitable for evaluating the biological activity of this compound, particularly in anticancer research? Methodological Answer:

  • Cell Viability Assays: MTT or resazurin-based assays using cancer cell lines (e.g., MCF-7, HeLa) to determine IC₅₀ values .
  • Apoptosis Detection: Flow cytometry with Annexin V/PI staining to assess pro-apoptotic effects .
  • Target Engagement: Western blotting for markers like caspase-3 or PARP cleavage .

Advanced Question: Q. How can structure-activity relationship (SAR) studies guide the optimization of sulfonyl-pyrrolidinone derivatives for enhanced potency? Methodological Answer: SAR studies involve:

Substituent Variation: Replacing the bromothiophene group with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups to modulate reactivity .

Molecular Docking: Using AutoDock Vina to predict binding affinities to targets like tubulin or kinases, validated by MD simulations .

Metabolic Stability: Microsomal assays (e.g., human liver microsomes) to assess CYP450-mediated degradation .

Crystallographic and Computational Challenges

Advanced Question: Q. How can twinned crystals or pseudosymmetry in X-ray data be addressed during refinement? Methodological Answer:

  • Twinning Detection: Use ROTAX/CELL_NOW to identify twin laws (e.g., twofold rotation about [100]) .
  • Flack Parameter Analysis: Apply the Flack x parameter (superior to Rogers η for near-centrosymmetric structures) to resolve enantiomorph polarity .
  • Data Restraints: Apply SHELXL instructions (e.g., BASF, TWIN) to refine twinned components, ensuring data-to-parameter ratios >15:1 .

Safety and Handling

Basic Question: Q. What safety precautions are recommended for handling this compound in the laboratory? Methodological Answer:

  • PPE: Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .
  • Ventilation: Use a fume hood due to potential dust formation; avoid inhalation .
  • Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Question: Q. What ecotoxicological data are available for this compound, and how can its environmental impact be assessed? Methodological Answer: Limited ecotoxicological data exist. Conduct:

  • OECD 201/202 Tests: Algal growth inhibition (72-hr EC₅₀) and Daphnia magna acute toxicity (48-hr LC₅₀) .
  • Bioaccumulation Potential: Estimate log Kow using EPI Suite™; values >3.0 indicate high bioaccumulation risk .

Analytical and Data Contradictions

Advanced Question: Q. How should researchers address contradictions in NMR or crystallographic data during structural elucidation? Methodological Answer:

  • Cross-Validation: Compare NMR (¹H, ¹³C, HSQC) with SC-XRD data to confirm atom connectivity .
  • Dynamic Effects: Variable-temperature NMR to detect conformational flexibility (e.g., ring puckering in pyrrolidinone) .
  • DFT Calculations: Optimize geometry using Gaussian09 at the B3LYP/6-311+G(d,p) level to reconcile experimental and theoretical data .

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